7-Methoxybenzo[d]isothiazole
Description
Overview of Benzo[d]isothiazole Scaffolds in Academic Inquiry
The benzo[d]isothiazole scaffold, a fusion of a benzene (B151609) ring and an isothiazole (B42339) ring, is a privileged structure in medicinal chemistry. arkat-usa.orgtandfonline.com This core is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. tandfonline.comtandfonline.com For instance, derivatives of benzo[d]isothiazole have been investigated as potent inhibitors of various biological targets. arkat-usa.org Some have shown promise as antipsychotic drugs, such as lurasidone (B1662784) and ziprasidone, which feature the benzo[d]isothiazole moiety in their structures. arkat-usa.org Furthermore, certain benzo[d]isothiazole derivatives have been identified as inhibitors of the sodium glucose co-transporter 2 (SGLT2), relevant for the treatment of type 2 diabetes, and as positive allosteric modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a potential therapeutic target for Parkinson's disease. arkat-usa.org The versatility of this scaffold has also led to its use in the development of agents targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key pathway in cancer immunotherapy. nih.govacs.org
Significance of Methoxy (B1213986) Substitution in Heterocyclic Chemistry
The introduction of a methoxy group (-OCH3) onto a heterocyclic ring system is a common and impactful strategy in medicinal chemistry. chim.it The methoxy group is known to be electron-donating through resonance, which can significantly alter the electronic properties of the aromatic system to which it is attached. This modification can influence a molecule's reactivity, metabolic stability, and its ability to interact with biological targets. researchgate.netfrontiersin.org In many instances, the presence of a methoxy group can enhance the biological activity of a compound. jgpt.co.in For example, methoxy-substituted indole (B1671886) derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chim.it The strategic placement of a methoxy group can lead to improved pharmacokinetic profiles and enhanced binding affinity to target receptors or enzymes. researchgate.netfrontiersin.org
Research Trajectories for Novel Benzo[d]isothiazole Derivatives
Current research on benzo[d]isothiazole derivatives is focused on the synthesis and evaluation of novel analogs with improved potency and selectivity for various biological targets. arkat-usa.org Synthetic chemists are exploring new methodologies to construct and functionalize the benzo[d]isothiazole scaffold, allowing for the creation of diverse chemical libraries for biological screening. arkat-usa.orgmdpi.com A significant area of investigation involves the development of small molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction for cancer immunotherapy. nih.govacs.org Researchers are designing and synthesizing novel benzo[d]isothiazole derivatives and evaluating their inhibitory activity through various assays. nih.gov Molecular modeling and dynamics simulations are also being employed to understand the binding modes of these compounds and to guide the design of more potent inhibitors. nih.gov Another avenue of research is the exploration of benzo[d]isothiazole derivatives as antimicrobial and anticancer agents, with studies focusing on their mechanisms of action and structure-activity relationships.
Chemical Properties of Selected Benzo[d]isothiazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 7-Methoxybenzo[d]isothiazole | 88791-26-8 | C8H7NOS | 165.21 |
| 7-Bromo-4-methoxybenzo[d]thiazole | 767-70-4 | C8H6BrNOS | 244.11 |
| 7-Methoxybenzo[d]thiazole-2(3H)-thione | 908355-82-8 | C8H7NOS2 | 197.28 |
| 3-Methoxybenzo[d]isothiazole 1,1-dioxide | 18712-14-6 | C8H7NO3S | 197.21 |
| 7-Methylbenzo[d]thiazole-2-carboxylic acid | Not Available | C9H7NO2S | 193.22 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-5-9-11-8(6)7/h2-5H,1H3 |
InChI Key |
VTYHEUZKGDJQNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxybenzo D Isothiazole and Analogues
Strategic Approaches to Benzo[d]isothiazole Ring System Construction
The formation of the benzo[d]isothiazole scaffold is the cornerstone of synthesizing its derivatives. These strategies typically involve the formation of key nitrogen-sulfur (N-S) and carbon-sulfur (C-S) bonds, starting from appropriately substituted aromatic precursors. arkat-usa.org A general classification of these methods depends on whether the aromatic starting material is pre-functionalized with nitrogen, sulfur, both, or neither. arkat-usa.org
Cyclization reactions represent a direct and common approach to the benzo[d]isothiazole ring. These reactions typically involve the intramolecular formation of an N-S bond from a precursor that already contains both heteroatoms in a suitable arrangement on a benzene (B151609) ring. arkat-usa.org For instance, 2-mercaptobenzamides are frequently used starting materials for the synthesis of benzo[d]isothiazol-3(2H)-ones, a closely related class of compounds. mdpi.comresearchgate.net
The cyclization is often promoted by a catalyst and an oxidant. A notable example is the copper(I)-catalyzed intramolecular N-S bond formation, which proceeds under an oxygen atmosphere to yield various N-substituted benzo[d]isothiazolones in high yields. mdpi.comresearchgate.net Similarly, other transition-metal catalysts and even metal-free conditions have been developed to facilitate this key ring-closing step. mdpi.com
Another pathway involves the reaction of 2-aminothiophenols with various reagents. For example, the condensation of 2-aminothiophenol (B119425) with aldehydes, promoted by an oxidizing system like H₂O₂/HCl, provides an efficient route to 2-substituted benzothiazoles, a related but distinct isomeric system. researchgate.net The principles, however, highlight the importance of intramolecular cyclization in forming fused thiazole (B1198619) rings.
Annulation strategies involve the construction of the isothiazole (B42339) ring onto a pre-existing benzene ring by forming multiple bonds in a concerted or sequential manner. These methods offer versatility in accessing diverse substitution patterns.
One such strategy is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. acs.org This method directly constructs the isothiazole ring onto the aromatic substrate. A proposed mechanism involves a Rh(I)/Rh(III) redox cycle, demonstrating a sophisticated transition-metal-catalyzed approach to the heterocycle. acs.org Another approach involves a [3+1+1] cascade annulation of isopropene derivatives with a sulfur source (potassium ethyl xanthate) and a nitrogen source (NH₄I) to build the isothiazole ring, although this is for non-fused systems, the principle of building the ring from fragments is relevant. researchgate.net
Aryne-based routes provide a powerful method for annulation. The reaction of arynes with 1,2,5-thiadiazole (B1195012) derivatives can lead to the formation of substituted benzo[d]isothiazoles. acs.org This approach showcases the formation of the isothiazole ring through a cycloaddition cascade, offering access to unique substitution patterns that might be difficult to achieve through other means. acs.org
| Strategy | Key Reactants | Catalyst/Conditions | Bond Formations | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed Oxidative Annulation | Benzimidates, Elemental Sulfur (S₈) | Rhodium Catalyst | C-S, N-S | acs.org |
| Aryne-Based Annulation | Aryne Precursors, Thiadiazoles | Fluoride source (e.g., CsF) | C-C, C-S, N-S (cascade) | acs.org |
| [3+1+1] Cascade Annulation | Isopropene derivatives, Potassium ethyl xanthate, NH₄I | Transition-metal-free | C-S, C-N, N-S | researchgate.net |
Oxidative cyclization is a prominent pathway where the final ring-closing step is an oxidation-driven process. This is particularly common in the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. mdpi.com The reaction involves the intramolecular oxidative dehydrogenative cyclization between the N-H and S-H bonds to form the crucial N-S linkage. mdpi.comresearchgate.net
Various oxidizing systems have been employed to achieve this transformation:
Transition-Metal Catalysis: Copper(I) and cobalt phthalocyanine (B1677752) (CoPcS) complexes have been used with molecular oxygen (O₂) as the terminal oxidant. mdpi.comresearchgate.net The metal catalyst facilitates the oxidation of the thiol and the subsequent N-S bond formation. researchgate.net
Metal-Free Oxidation: A system using potassium bromide (KBr) as a catalyst under an oxygen atmosphere has been reported to give excellent yields of benzo[d]isothiazol-3(2H)-ones. mdpi.com
Electrochemical Synthesis: An electrochemical approach offers a green alternative to chemical oxidants. Constant-current electrolysis of 2-mercaptobenzamides can induce the intramolecular N-S bond formation, with hydrogen gas as the only byproduct. mdpi.comresearchgate.net
These oxidative methods are highly effective for creating the benzo[d]isothiazolone core, which can be a precursor to other benzo[d]isothiazole derivatives. arkat-usa.org
Regioselective Introduction of the 7-Methoxy Group
The precise placement of the methoxy (B1213986) group at the C-7 position is critical for the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains the methoxy group in the correct position or by introducing it after the benzo[d]isothiazole ring has been formed.
The most straightforward strategy for ensuring the correct regiochemistry is to begin with an aromatic starting material that is already substituted with a methoxy group at the desired position. For the synthesis of 7-Methoxybenzo[d]isothiazole, this would involve a precursor like 2-amino-3-methoxythiophenol or a related structure.
An example of this approach is seen in the synthesis of the isomeric 4-Methoxybenzo[d]isothiazole, which was prepared from 2-(benzylthio)-6-methoxybenzaldehyde as the starting material. arkat-usa.org The cyclization of this precursor with hydroxylamine (B1172632) O-sulfonic acid directly yields the methoxy-substituted benzo[d]isothiazole. arkat-usa.org A similar strategy, starting with a 3-methoxy-substituted aniline (B41778) or benzaldehyde (B42025) derivative, would be a logical route to the 7-methoxy isomer.
The synthesis of 2-(4-Bromophenyl)-7-methoxybenzo[d]imidazo[2,1-b]thiazole provides another example where the 7-methoxy group is carried through the reaction sequence from a substituted precursor. rsc.org Likewise, aryne chemistry has been used to create a 3-amino-4-methoxybenzoisothiazole from an unsymmetrically substituted aryne precursor, demonstrating that complex substitution patterns can be built-in from the start. acs.org
| Target Compound/Analogue | Key Methoxy-Substituted Precursor | Synthetic Strategy | Reference |
|---|---|---|---|
| 4-Methoxybenzo[d]isothiazole | 2-(benzylthio)-6-methoxybenzaldehyde | Cyclization with hydroxylamine O-sulfonic acid | arkat-usa.org |
| 3-Amino-4-methoxybenzoisothiazole | Unsymmetric methoxy-substituted aryne precursor | Aryne-based annulation | acs.org |
| 2-(4-Bromophenyl)-7-methoxybenzo[d]imidazo[2,1-b]thiazole | Implied 7-methoxy substituted benzothiazole (B30560) precursor | Iron-catalyzed cyclization | rsc.org |
An alternative approach involves forming the unsubstituted or alternatively-functionalized benzo[d]isothiazole ring first, followed by the introduction of the methoxy group at the 7-position. This strategy is less common and presents challenges related to regioselectivity.
There are no direct reports found for the methoxylation of benzo[d]isothiazole at the C-7 position. However, analogous transformations on related systems suggest potential pathways. For example, the synthesis of hydroxy-substituted benzo[d]thiazoles has been achieved, which could then, in principle, be O-methylated to introduce a methoxy group. acs.org A synthetic route was developed for 4- and 5-hydroxy benzo[d]thiazoles that could be derivatized at later stages. acs.org Applying this logic, one could envision a route that produces 7-hydroxybenzo[d]isothiazole, which could then be converted to the target compound via Williamson ether synthesis (e.g., using methyl iodide and a base).
Another potential route is nucleophilic aromatic substitution (SₙAr) on a benzo[d]isothiazole bearing a suitable leaving group (like a halogen) at the 7-position. The reaction of 7-halobenzo[d]isothiazole with sodium methoxide (B1231860) could potentially yield this compound, provided the substrate is sufficiently activated towards nucleophilic attack.
Advanced Synthetic Techniques and Green Chemistry Considerations
The development of sophisticated synthetic strategies is crucial for producing complex molecules like this compound with greater efficiency and sustainability. Modern approaches in organic synthesis are increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This includes the use of metal-free catalysts, minimizing reaction steps through one-pot sequences, and employing milder reaction conditions.
Metal-Free Synthetic Protocols
The elimination of transition-metal catalysts from synthetic routes is a significant goal in green chemistry, as it prevents contamination of the final product with toxic metal residues and reduces environmental pollution. Researchers have developed innovative metal-free methods for constructing heterocyclic compounds, including isothiazoles.
One sustainable approach involves the use of visible-light-promoted photoredox catalysis to form the critical N–S bond in isothiazoles. rsc.org This strategy is notable for its mild reaction conditions and broad functional group tolerance, presenting an environmentally friendly alternative for preparing these valuable heterocyclic structures. rsc.org Another advanced metal-free technique is the electrochemical synthesis of N-heterocycles through intramolecular C-H amination. frontiersin.org This method avoids the need for metal catalysts or stoichiometric chemical oxidants by using electricity to drive the reaction. frontiersin.org While demonstrated for compounds like 1H-indazoles, the underlying principle represents a promising green strategy for the synthesis of other N-heterocycles. frontiersin.org
A specific example of a metal-free synthesis has been reported for a complex analogue, 3-Phenoxy-2-phenyl-7-methoxybenzo[d]imidazo[2,1-b]thiazole, which was prepared via a catalytic oxidative cyclization. thieme-connect.com
Table 1: Examples of Metal-Free Synthetic Approaches for Isothiazoles and Related N-Heterocycles
| Method | Key Features | Compound Class | Source |
|---|---|---|---|
| Visible-Light Photoredox Catalysis | Metal-free, mild conditions, uses an α-amino-oxy acid auxiliary. | Isothiazoles | rsc.org |
| Electrochemical C-H Amination | Metal-free, external-oxidant-free, uses electricity. | 1H-Indazoles | frontiersin.org |
One-Pot Reaction Sequences
A notable one-pot synthesis for benzo[d]isothiazole derivatives starts from readily available ortho-mercaptoacetophenones. arkat-usa.org The key transformation in this process is the formation of an S-nitroso intermediate, which subsequently undergoes an intramolecular aza-Wittig reaction with a phosphine (B1218219) reagent to yield the final benzo[d]isothiazole product. arkat-usa.org This method provides a facile and direct route to the benzisothiazole scaffold. arkat-usa.org
One-pot methodologies have also been successfully applied to the synthesis of more complex analogues. For instance, derivatives of 7-methoxybenzo nottingham.ac.ukimidazo[2,1-b]thiazol-3(2H)-one have been prepared through a one-pot reaction involving the refluxing of specific starting materials. uobaghdad.edu.iq
Table 2: Overview of One-Pot Syntheses for Benzisothiazoles and Analogues
| Starting Material(s) | Key Reaction | Product Type | Source |
|---|---|---|---|
| ortho-Mercaptoacetophenones | Intramolecular aza-Wittig reaction | Benzo[d]isothiazoles | arkat-usa.org |
These advanced synthetic techniques highlight the ongoing evolution of organic chemistry towards more elegant and sustainable methods for constructing important heterocyclic molecules.
Investigation of the Biological Landscape of 7 Methoxybenzo D Isothiazole Derivatives
Antimicrobial Research Paradigms
The search for new antimicrobial agents is a critical area of research to combat the rise of drug-resistant pathogens. The isothiazole (B42339) ring, a key component of the benzo[d]isothiazole structure, is known to be present in various compounds with biological activity. However, the antimicrobial efficacy of benzo[d]isothiazole derivatives appears to be limited based on available studies.
Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Research into certain benzo[d]isothiazole derivatives, specifically a series of Schiff bases, has been conducted to assess their potential as antimicrobial agents. These compounds were tested against representative Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Salmonella spp. The results from these in vitro studies indicated that none of the tested benzo[d]isothiazole compounds exhibited antibacterial activity against the selected strains. This suggests that, for the specific derivatives tested, the benzo[d]isothiazole scaffold did not confer significant antibacterial properties.
Assessment against Fungal Pathogens (e.g., Candida albicans)
In the same series of studies, the antifungal potential of benzo[d]isothiazole Schiff bases was evaluated against the yeast Candida albicans and the mold Aspergillus fumigatus. Similar to the antibacterial screening, these compounds were found to be devoid of any significant antifungal activity. This lack of efficacy against key fungal pathogens indicates that the benzo[d]isothiazole core, in the configurations studied, may not be a promising scaffold for the development of novel antifungal agents.
Anticancer Research Modalities
In contrast to the antimicrobial studies, the investigation of benzo[d]isothiazole derivatives in the context of oncology has yielded more promising results. Certain analogs have demonstrated notable cytotoxic and antiproliferative effects, particularly against hematological and solid tumors.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., Leukemia, Solid Tumors)
Several benzo[d]isothiazole hydrazones were initially evaluated for antiretroviral activity. While they proved inactive against viruses, they exhibited marked cytotoxicity at micromolar concentrations against the human CD4+ lymphocytes (MT-4) used in the assays. nih.gov This incidental finding prompted further investigation into their antiproliferative potential. nih.gov Subsequent studies revealed that benzo[d]isothiazole derivatives demonstrated inhibitory effects on the growth of leukemia cell lines. nih.gov One derivative, in particular, also showed antiproliferative activity against two solid tumor-derived cell lines. nih.gov
Impact on Cell Proliferation in Neoplastic Models
The cytotoxic findings were further explored to understand the impact of these compounds on cell proliferation in cancer models. The research confirmed that benzo[d]isothiazole hydrazones could inhibit the proliferation of various cancer cell lines. nih.gov One of the most active compounds identified was shown to be effective against a panel of leukemia and solid tumor cell lines, indicating a potential for broader application in cancer research. nih.gov The structure-activity relationship studies suggested that specific fragments of the hydrazone derivatives were crucial for their biological activity. nih.gov
The table below summarizes the antiproliferative activity of selected benzo[d]isothiazole hydrazone derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2h | CCRF-CEM | Leukemia | 1.1 |
| 2h | K-562 | Leukemia | 1.5 |
| 2h | MOLT-4 | Leukemia | 1.0 |
| 2h | L1210 | Murine Leukemia | 1.7 |
| 2h | A549 | Non-small cell lung | 2.5 |
| 2h | IGROV | Ovarian | 2.2 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Differential Activity against Malignant versus Non-Malignant Cells
A critical aspect of anticancer drug development is selective toxicity towards cancer cells over healthy, non-malignant cells. In the evaluation of the antiproliferative benzo[d]isothiazole hydrazones, their effects were also assessed against "normal" cell lines to determine their selectivity. nih.gov While specific quantitative data on the differential activity is not extensively detailed in the provided sources, the evaluation against non-malignant cells is a crucial step in profiling these compounds as potential therapeutic agents. nih.gov The aim is to identify a therapeutic window where the compounds are effective against cancer cells at concentrations that are not harmful to normal cells. Further research is necessary to fully elucidate the selectivity profile of these promising benzo[d]isothiazole derivatives.
Antiviral Research and Selectivity Considerations
The isothiazole nucleus and its fused derivatives, such as benzo[d]isothiazole, have been a source of compounds with promising antiviral activity. The antiviral action of some isothiazole derivatives has been compared to that of nonsteroidal anti-inflammatory drugs. researchgate.net
Several studies have highlighted the potential of isothiazole derivatives against a range of DNA and RNA viruses. For example, certain derivatives have been found to be effective against Herpes simplex virus and Sindbis virus. researchgate.net In other research, isothiazole derivatives have shown activity against poliovirus 1 and Echovirus 9, with high selectivity indexes. nih.gov Furthermore, some compounds were active against various rhinoviruses, Coxsackie B1, and the measles virus. nih.gov
More specifically, benzo[d]isothiazole hydrazones have been synthesized and evaluated for their anti-HIV-1 activity. researchgate.net These studies revealed that the benzo[d]isothiazol-3(2H)-one moiety is a crucial structural feature for antiretroviral activity. researchgate.net Additionally, a series of benzo[d]thiazole and 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have demonstrated robust and selective activities against influenza A (H1N1, H3N2) and influenza B viruses. nih.gov The mechanism of action for some of these compounds is suggested to be the inhibition of Heat shock protein 90 (Hsp90), a host cell target relevant to the influenza virus life cycle. nih.gov
These findings underscore the potential of the broader benzisothiazole and related heterocyclic scaffolds in the development of new antiviral agents. mdpi.comnih.gov The specific contribution of the 7-methoxy substituent on the benzo[d]isothiazole core to antiviral activity and selectivity remains an area for more focused investigation.
Exploration of Other Noteworthy Biological Activities (e.g., Enzyme Inhibition, Receptor Modulation)
Beyond anti-inflammatory and antiviral research, derivatives of 7-methoxybenzo[d]isothiazole have been explored for their interactions with various enzymes and receptors, indicating a broad spectrum of potential therapeutic applications. researchgate.net
In the field of metabolic diseases, inhibitors of the sodium-glucose cotransporter 2 (SGLT2) have emerged as a significant class of drugs for the treatment of type 2 diabetes. nih.gov SGLT2 is primarily located in the proximal tubule of the kidney and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the plasma. nih.gov Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. nih.gov
Research has led to the discovery of benzo[d]isothiazole C-glucosides as potent SGLT2 inhibitors. researchgate.net One such derivative, a benzisothiazole-C-glucoside, was identified as a potent inhibitor of SGLT2 with an IC50 of 10 nM. nih.gov The structure-activity relationship in this series indicated that substitutions on the benzisothiazole ring could significantly influence inhibitory potency. nih.gov While these studies provide a strong foundation, the specific impact of a 7-methoxy substituent on the benzo[d]isothiazole core for SGLT2 inhibition requires further dedicated investigation. The development of non-glucoside SGLT2 inhibitors is also an active area of research, with various heterocyclic scaffolds being explored. nih.gov
Metabotropic glutamate (B1630785) receptors (mGluRs) are G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability in the central nervous system. Among these, the mGlu4 receptor has been identified as a potential therapeutic target for conditions such as Parkinson's disease, anxiety, and pain. nih.gov Positive allosteric modulators (PAMs) of the mGlu4 receptor are of particular interest as they can enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of receptor activity. nih.gov
A benzo[d]isothiazole-based compound has been reported as a highly potent and selective positive allosteric modulator for the mGlu4 receptor. researchgate.net This highlights the potential of the benzo[d]isothiazole scaffold in the design of novel CNS-active agents. While the initial discovery provides a significant lead, further studies are necessary to elucidate the specific structure-activity relationships, including the influence of substituents like the 7-methoxy group on the benzo[d]isothiazole ring, in modulating mGlu4 receptor activity. Other heterocyclic structures, such as 1,2,4-oxadiazole (B8745197) derivatives, have also been shown to exhibit mGlu4 receptor positive allosteric modulatory activity. nih.gov
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils. It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid. nih.gov However, excessive MPO activity is implicated in the pathology of various inflammatory diseases, including atherosclerosis and plaque psoriasis, due to oxidative damage to tissues. mdpi.comnih.gov Consequently, the development of MPO inhibitors is a promising therapeutic strategy. nih.gov
While direct studies on this compound derivatives as MPO inhibitors are not extensively documented, research on related methoxyphenol derivatives has identified potent reversible inhibitors of myeloperoxidase. nih.gov For instance, certain derivatives of ferulic acid, which contains a methoxyphenol moiety, have been identified as lead compounds with low micromolar IC50 values for MPO inhibition. nih.gov These inhibitors were shown to prevent the MPO-mediated oxidation of high-density lipoprotein (HDL). nih.gov Given that the this compound structure also contains a methoxy-substituted aromatic ring, it represents a plausible scaffold for the design of novel MPO inhibitors. Further research is warranted to explore this potential and to understand the structure-activity relationships involved.
Structure Activity Relationship Sar Studies of 7 Methoxybenzo D Isothiazole Analogues
Systematic Structural Modifications and Their Biological Correlates
Systematic structural modifications of the benzo[d]isothiazole scaffold have been a key strategy in medicinal chemistry to discover novel compounds with a range of biological activities, including antiproliferative and antimicrobial effects. Research has shown that even minor alterations to the core structure or its substituents can lead to significant changes in biological outcomes.
For instance, studies on related heterocyclic systems like benzo[d]thiazoles have demonstrated that modifications at various positions of the fused ring system can drastically alter activity. The introduction of different substituents allows for the modulation of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn affect how the molecule interacts with its biological target. In one study, a series of benzo[d]thiazole-hydrazones were synthesized and evaluated for antimicrobial activity. The results indicated that the nature of the substituent on an attached phenyl ring was a critical determinant of both antibacterial and antifungal potency.
Similarly, the synthesis of various Schiff bases derived from benzo[d]isothiazole, benzothiazole (B30560), and thiazole (B1198619) cores has been explored to identify novel lead compounds. nih.gov While none of the tested compounds in one study showed antiviral or antimicrobial activity, the benzo[d]isothiazole derivatives exhibited marked cytotoxicity against human T-lymphocyte (MT-4) cells, with CC50 values in the low micromolar range (4-9 µM). nih.gov This highlights that the benzo[d]isothiazole scaffold itself is a promising starting point for developing cytotoxic agents. Further evaluation of these cytotoxic compounds revealed that they could inhibit the growth of leukemia cell lines. nih.gov
These findings underscore the importance of systematic modification. By creating libraries of analogues with varied substituents at different positions, researchers can map out the structural requirements for a desired biological effect, paving the way for the optimization of lead compounds like 7-methoxybenzo[d]isothiazole.
Impact of Substituent Effects on Biological Activity (e.g., Halogenation, Alkyl Chains)
The nature and position of substituents on the benzo[d]isothiazole ring system play a pivotal role in defining the biological activity profile of the resulting analogues. The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents directly influence molecular interactions with target enzymes or receptors.
A preliminary SAR study on a series of benzo[d]thiazole-hydrazones provided insightful trends that are often applicable to the isosteric benzo[d]isothiazole system. nih.gov The study revealed a clear divergence in the structural requirements for antibacterial versus antifungal activity based on the electronic nature of the substituents. nih.gov
Electron-Donating Groups (EDGs): The presence of EDGs, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on the phenyl ring of the hydrazone moiety was found to increase antibacterial activity. nih.gov This suggests that for bacterial targets, enhanced electron density in certain regions of the molecule is favorable for binding or mechanism of action.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) tended to increase the antifungal activity of the compounds. nih.gov This indicates that a reduction in electron density is beneficial for activity against fungal targets.
The table below summarizes the influence of substituent electronic effects on the antimicrobial activity of benzo[d]thiazole-hydrazone analogues, which serves as a model for understanding potential trends in the this compound series.
| Substituent Type | Example Groups | Impact on Antibacterial Activity | Impact on Antifungal Activity |
| Electron-Donating | -OH, -OCH₃ | Increase | Decrease |
| Electron-Withdrawing | -Cl, -NO₂, -F, -Br | Decrease | Increase |
Conformational Analysis and Pharmacophore Elucidation
Conformational analysis and pharmacophore modeling are essential computational tools used to understand the three-dimensional (3D) structural features required for a molecule's biological activity. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov
For heterocyclic systems like benzo[d]isothiazole, computational studies help to determine the preferred spatial arrangement of the molecule (conformation) and to identify key pharmacophoric features. These features typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions, and aromatic rings. researchgate.net
A pharmacophore model developed for a series of isothiazolidinedione derivatives, which share the isothiazole (B42339) sulfur-nitrogen bond, identified a six-point model for activity. researchgate.net This model consisted of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor, all arranged in a specific geometric pattern. researchgate.net Such models are crucial for virtual screening of large compound libraries to identify new potential hits with different chemical scaffolds but the same essential pharmacophoric features. nih.gov The elucidation of a precise pharmacophore for this compound analogues would require a dataset of active and inactive compounds to identify the common features responsible for their biological response.
Role of the Methoxy Group at the 7-Position in Eliciting Biological Responses
The methoxy group (-OCH₃) at the 7-position of the benzo[d]isothiazole core is a critical functional group that can significantly influence the molecule's biological activity through several mechanisms. Its impact stems from its electronic properties, steric bulk, and potential for metabolic transformation.
Hydrogen Bonding : While the methoxy group itself is a weak hydrogen bond acceptor, its presence can influence the hydrogen-bonding potential of nearby atoms. More importantly, it can be metabolically O-demethylated in vivo to a hydroxyl group (-OH). This resulting hydroxyl group is a strong hydrogen bond donor and acceptor, which can form new, critical interactions within a receptor's binding pocket, potentially leading to a significant increase in binding affinity and biological activity.
Lipophilicity and Solubility : The methoxy group generally increases the lipophilicity (fat-solubility) of a molecule compared to a simple hydrogen atom, but less so than a larger alkyl group. This modulation of lipophilicity is crucial for the molecule's pharmacokinetic properties, including its ability to cross cell membranes and reach its intracellular target.
In studies of benzothiazole derivatives with anticonvulsant activity, a methoxy group at the 6-position (analogous to the 7-position in some numbering schemes) was a key feature of the initial synthetic compounds, which were then further modified to produce a range of analogues. nih.gov The conversion of this methoxy group to a hydroxyl group and its subsequent etherification with various alkyl and benzyl (B1604629) groups allowed for a systematic exploration of how modifications at this specific position impact activity. nih.gov This demonstrates that the 7-methoxy position is a strategic handle for tuning the biological and pharmacological properties of the entire scaffold.
Comparative SAR of Benzo[d]isothiazoles versus Benzo[d]thiazoles
Benzo[d]isothiazoles and benzo[d]thiazoles are structural isosteres, differing only in the position of the nitrogen and sulfur atoms within the five-membered heterocyclic ring. This subtle structural change can lead to significant differences in their chemical properties and, consequently, their biological activities.
The primary difference lies in the electronic distribution and geometry of the heterocyclic ring. In benzothiazole, the nitrogen atom is at position 3, whereas in benzo[d]isothiazole (specifically, 1,2-benzisothiazole), it is at position 2. This alters the bond angles, dipole moment, and hydrogen-bonding capabilities of the molecule, which can profoundly affect how it interacts with a biological target.
A study that directly compared Schiff bases derived from benzo[d]isothiazole, benzothiazole, and thiazole cores provided clear evidence of their distinct biological profiles. nih.gov In this research, the benzo[d]isothiazole derivatives were found to exhibit significant and marked cytotoxicity against human T-lymphocyte cells (CC₅₀ = 4-9 µM). nih.gov In contrast, the thiazole and benzothiazole analogues tested in the same study did not show comparable levels of cytotoxicity. This suggests that for this particular chemical class (Schiff bases), the benzo[d]isothiazole nucleus is superior for conferring cytotoxic properties.
The table below summarizes the comparative cytotoxicity observed in the study of related Schiff bases.
| Core Scaffold | Observed Cytotoxicity (CC₅₀ against MT-4 cells) |
| Benzo[d]isothiazole | 4-9 µM |
| Benzothiazole | Not reported as significant |
| Thiazole | Not reported as significant |
These findings indicate that even though the two scaffolds are structurally very similar, one cannot assume they will have equivalent biological activities. The specific arrangement of the heteroatoms in the benzo[d]isothiazole ring appears to be a key determinant for eliciting a potent cytotoxic response in certain molecular contexts, making it a distinct and valuable scaffold in drug discovery compared to its benzothiazole counterpart. nih.gov
Mechanistic Investigations of 7 Methoxybenzo D Isothiazole Interactions
Molecular Target Identification and Validation
Research specifically identifying and validating the molecular targets of 7-Methoxybenzo[d]isothiazole is not currently available in published literature. While studies on other benzo[d]isothiazole derivatives have suggested various biological activities, these findings cannot be directly extrapolated to the 7-methoxy analog. For instance, some benzo[d]isothiazole Schiff bases have been evaluated for their antiproliferative activity against various cancer cell lines, but the precise molecular targets were not fully elucidated in those studies. nih.gov Similarly, other research has focused on the general antimicrobial and antifungal properties of the 1,2-benzisothiazol-3(2H)-one scaffold, without identifying specific molecular interactions. researchgate.netnih.govresearchgate.net
Without dedicated experimental studies, such as affinity chromatography, proteomics-based approaches, or genetic screens, the specific proteins or other biomolecules that this compound interacts with remain unknown.
Binding Affinity and Mode of Action Studies
Consistent with the lack of identified molecular targets, there is no available data on the binding affinity or the specific mode of action of this compound. Binding affinity studies, which quantify the strength of the interaction between a compound and its target, are crucial for understanding its potency and selectivity. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or radioligand binding assays have not been reported for this compound.
Consequently, the mode of action, which describes the biochemical and physiological effects of a substance, remains speculative. It is unknown whether this compound would act as an inhibitor, activator, or modulator of any particular biological target.
Cellular Pathway Perturbation Analyses
There are no published studies that have performed cellular pathway perturbation analyses to determine the effects of this compound on signaling or metabolic pathways. Such analyses, often employing techniques like transcriptomics (e.g., RNA-seq), proteomics, or metabolomics, are essential for understanding the broader cellular response to a compound. These methods can reveal which cellular pathways are significantly altered upon treatment, providing insights into the compound's mechanism of action and potential therapeutic or toxic effects. The absence of this data means that the impact of this compound on cellular function is entirely uncharacterized.
Role of Redox Processes in Biological Activity
The potential involvement of redox processes in the biological activity of this compound has not been investigated. The isothiazole (B42339) ring contains a sulfur atom, which can in some contexts participate in redox reactions. However, without experimental evidence, it is impossible to determine if this compound can undergo redox cycling, generate reactive oxygen species (ROS), or interact with cellular antioxidant systems. Studies on other sulfur-containing heterocyclic compounds have sometimes implicated redox mechanisms in their biological effects, but this cannot be assumed for this compound without specific investigation.
Computational Chemistry Approaches for 7 Methoxybenzo D Isothiazole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Methoxybenzo[d]isothiazole, docking simulations are instrumental in understanding how it might interact with the active site of a biological target, such as an enzyme or receptor. This approach is widely used in drug discovery to elucidate binding mechanisms and predict the affinity of a ligand for a protein. samipubco.com
The process involves generating a three-dimensional structure of the this compound molecule and placing it in various orientations and conformations within the binding pocket of a target protein. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores typically indicating a more stable and favorable interaction. ijsdr.org
Studies on related benzothiazole (B30560) and thiazole (B1198619) derivatives have successfully used molecular docking to identify key amino acid residues involved in binding and to understand the nature of the interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govnih.gov For instance, docking studies on thiazole derivatives as potential tubulin polymerization inhibitors have helped to investigate the possible binding interactions within the tubulin active site. nih.gov Similarly, research on benzothiazole-thiazole hybrids designed as p56lck inhibitors for cancer treatment utilized docking to understand binding patterns at the hinge region and allosteric sites. biointerfaceresearch.com These studies provide a framework for how molecular docking could be applied to this compound to explore its potential as an inhibitor for various therapeutic targets. The insights gained can guide the design of new derivatives with improved binding affinity and selectivity.
| Aspect | Description | Application to this compound |
|---|---|---|
| Objective | Predict the binding mode and affinity of a ligand within a target's active site. | Identify potential biological targets and understand interaction mechanisms. |
| Methodology | Computational placement of the ligand into a protein's binding site followed by energy scoring. ijsdr.org | Use of software like AutoDock or Glide to simulate binding to proteins relevant to specific diseases. |
| Key Outputs | Binding energy (scoring function), ligand conformation, and specific interactions (e.g., hydrogen bonds). nih.gov | Generation of hypotheses about structure-activity relationships to guide inhibitor design. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org For this compound, DFT calculations are invaluable for understanding its intrinsic electronic properties, which govern its stability, reactivity, and spectroscopic characteristics. scirp.org This method has become popular due to its balance of accuracy and computational cost, providing reliable results for organic molecules. scirp.org
DFT studies on related benzothiazole derivatives have been performed using functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p) or 6-311G(d,p)) to optimize molecular geometry and calculate key electronic parameters. scirp.orgmdpi.comresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com
By analyzing the distribution of electron density, DFT can also generate Molecular Electrostatic Potential (MEP) maps. These maps use a color-coded scheme to visualize regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby identifying potential sites for chemical reactions. scirp.org Furthermore, DFT can predict vibrational frequencies, which can be compared with experimental FT-IR spectra to confirm the molecular structure. mdpi.comresearchgate.net Such calculations provide a fundamental understanding of the electronic behavior of the this compound scaffold, which is essential for predicting its chemical behavior and designing new functional materials or therapeutic agents. nih.gov
| Parameter | Significance | Example Finding for Benzothiazole Derivative |
|---|---|---|
| HOMO Energy | Represents the ability to donate an electron. | Calculated to understand charge transfer characteristics within the molecule. mdpi.com |
| LUMO Energy | Represents the ability to accept an electron. | Calculated to understand charge transfer characteristics within the molecule. mdpi.com |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. mdpi.com | For a series of benzothiazoles, ΔE values ranged from 4.46–4.73 eV. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. scirp.org | Used to analyze hydrogen bonding patterns and predict molecular recognition. scirp.org |
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. beilstein-journals.org This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). For a compound like this compound, virtual screening can be used to explore its potential against a wide array of biological targets or to identify derivatives with higher potency.
The process typically starts with a large database of compounds, which can contain millions of molecules. mdpi.com These compounds are then filtered and docked into the active site of a target protein. researchgate.net Structure-based virtual screening relies on the known 3D structure of the target, using docking algorithms to predict binding modes and affinities. mdpi.com The top-ranked compounds, often referred to as "hits," are then selected for experimental testing. nih.gov
A notable example in a related class of compounds involved a virtual screen of over 500,000 compounds to find novel inhibitors for M. tuberculosis ATP phosphoribosyl transferase (HisG). nih.gov This screen successfully identified several hits, a number of which contained a nitrobenzothiazole fragment, that showed inhibitory activity in the micromolar range. nih.gov This demonstrates the power of virtual screening to identify novel scaffolds and promising lead compounds from vast chemical libraries. nih.gov For this compound, this methodology could be employed to rapidly assess its therapeutic potential across numerous targets or to screen virtual libraries of its derivatives to prioritize synthesis and testing. mtak.hu
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is crucial, as the molecule's three-dimensional shape dictates how it can interact with biological targets. Computational methods are used to identify low-energy, stable conformers and to map the potential energy surface, or energy landscape, associated with these conformational changes.
One common approach involves systematically rotating specific dihedral angles in the molecule and calculating the energy of each resulting conformer. mdpi.com This allows for the identification of energy minima, corresponding to stable conformations, and energy barriers, which represent the energy required to transition between them. For example, a conformational analysis of a benzothiazole derivative was performed by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring in 30° steps over a full 360° rotation. mdpi.com This process identified two energetically stable conformers at 0° and 180°. mdpi.com
Molecular dynamics simulations can also be used to explore the conformational space of a molecule over time, providing insights into its flexibility and the dynamic nature of its structure. elifesciences.org Mapping the energy landscape of this compound would reveal its most likely shapes in a biological environment, which is critical information for structure-based drug design and for understanding its interactions with target molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug design, allowing for the prediction of the activity of new, unsynthesized molecules and providing insights into the structural features that are important for a desired biological effect. nih.govnih.gov
To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities (e.g., anticancer or antimicrobial) is required. chula.ac.th Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with the observed activity. chula.ac.thimist.ma
The predictive power of a QSAR model is evaluated using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). ijsdr.org A high q² value indicates good predictive ability. mdpi.com For example, a group-based QSAR (GQSAR) analysis on benzothiazole derivatives as anticancer agents revealed that the presence of hydrophobic groups at a specific position would potentiate activity. chula.ac.th Similarly, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for thiazole derivatives to create contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other properties, guiding the design of more potent compounds.
| Model Type | Statistical Parameter | Value | Interpretation |
|---|---|---|---|
| CoMSIA | q² (Cross-validated r²) | 0.593 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.905 | Shows a strong correlation between predicted and observed activities for the training set. | |
| r²pred (External validation r²) | 0.913 | Demonstrates excellent predictive power for an external test set of compounds. |
Advanced Characterization and Analytical Methodologies in 7 Methoxybenzo D Isothiazole Research
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of individual atoms, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern of the molecule.
Research detailing the synthesis of 7-Methoxybenzo[d]isothiazole has utilized these techniques for its structural confirmation. The compound is synthesized from 2-mercapto-3-methoxybenzaldehyde through a reaction with chloramine. rsc.org The resulting this compound presents a unique set of spectral data that confirms its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are critical for mapping the carbon-hydrogen framework of a molecule. For this compound, the chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the heterocyclic isothiazole (B42339) ring.
Based on established principles and data from related structures, the expected NMR data for this compound would feature distinct signals for the aromatic protons and the methoxy group. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet, with their specific chemical shifts determined by their position relative to the methoxy group and the fused isothiazole ring. The methoxy group itself would present as a sharp singlet in the ¹H NMR spectrum, typically in the range of 3.8-4.0 ppm. In the ¹³C NMR spectrum, the methoxy carbon would be expected around 55-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: The following table is based on predictive analysis and data from analogous compounds, as specific experimental values were not available in the searched literature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~8.5 - 8.8 | ~150 - 155 |
| H-4 | ~7.2 - 7.4 | ~115 - 120 |
| H-5 | ~7.5 - 7.7 | ~125 - 130 |
| H-6 | ~7.0 - 7.2 | ~110 - 115 |
| -OCH₃ | ~3.9 | ~56 |
| C-3a | - | ~135 - 140 |
| C-4 | - | ~115 - 120 |
| C-5 | - | ~125 - 130 |
| C-6 | - | ~110 - 115 |
| C-7 | - | ~155 - 160 |
| C-7a | - | ~150 - 155 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound (C₈H₇NOS), the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.02 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy group (•OCH₃) or a methyl radical (•CH₃), leading to characteristic fragment ions.
Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is based on the calculated molecular weight and common fragmentation patterns for similar aromatic compounds.)
| Ion | Predicted m/z | Description |
| [M]⁺ | 165 | Molecular Ion |
| [M-CH₃]⁺ | 150 | Loss of a methyl radical |
| [M-OCH₃]⁺ | 134 | Loss of a methoxy radical |
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile organic compounds like this compound.
While specific HPLC methods for this compound are not detailed in the readily available literature, methods for related benzisothiazole and benzothiazole (B30560) derivatives provide a strong indication of suitable analytical conditions. These methods typically employ reverse-phase chromatography.
A common setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance.
Table 3: Typical HPLC Conditions for the Analysis of Benzisothiazole Derivatives
| Parameter | Condition |
| Column | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer Gradient |
| Detection | UV Absorbance (e.g., 254 nm or 275 nm) |
| Flow Rate | ~1.0 mL/min |
| Temperature | Ambient |
The purity of a sample of this compound would be determined by the presence of a single major peak in the chromatogram, with the absence of significant peaks corresponding to impurities. The retention time of the main peak serves as a characteristic identifier for the compound under the specific chromatographic conditions.
Emerging Research Directions and Future Perspectives for 7 Methoxybenzo D Isothiazole
Development of Novel Derivatives with Enhanced Biological Profiles
The core scaffold of 7-Methoxybenzo[d]isothiazole is a valuable starting point for the development of new derivatives with potentially superior biological activities. The isothiazole (B42339) ring and its fused benzo counterpart are present in a variety of biologically active compounds. arkat-usa.orgnih.gov The synthesis of new derivatives often involves modifications at various positions of the benzisothiazole core to enhance potency, selectivity, and pharmacokinetic properties.
Research into related benzothiazole (B30560) and benzisothiazole structures has revealed a wide array of pharmacological activities. For instance, derivatives have been synthesized and evaluated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govnih.govpnrjournal.comnih.gov The exploration of Schiff base derivatives of benzisothiazoles has been undertaken to identify new lead compounds against infectious diseases and cancer. nih.gov Furthermore, the synthesis of benzothiazole derivatives with dimethylpyrazole has been explored for anticonvulsant activity. nih.gov
The development of multi-target-directed ligands (MTDLs) is another promising avenue. For example, novel benzothiazole derivatives have been designed as MTDLs for the treatment of Alzheimer's disease by targeting multiple pathophysiological pathways. researchgate.netnih.gov Computational studies, such as Density Functional Theory (DFT), are also being employed to understand the structural and electronic properties of benzothiazole derivatives, which can aid in the design of new compounds with enhanced antioxidant or antibacterial activities. mdpi.comasianpubs.org
The following table summarizes examples of benzisothiazole and benzothiazole derivatives and their observed biological activities, suggesting potential directions for the derivatization of this compound.
| Derivative Class | Biological Activity Investigated | Reference |
| Benzisothiazole Schiff Bases | Cytotoxicity against cancer cell lines | nih.gov |
| Benzothiazole-Dimethylpyrazole Hybrids | Anticonvulsant | nih.gov |
| Multi-target-directed Benzothiazoles | Alzheimer's Disease | researchgate.netnih.gov |
| Hydroxy-2-arylbenzothiazoles | Antioxidant | asianpubs.org |
| Heteroaryl Benzothiazoles | Antimicrobial | mdpi.com |
| Benzo[d]imidazo[2,1-b]thiazoles | Cytotoxic against breast cancer cells | researchgate.netnih.govbrieflands.com |
| 4-Substituted Methoxylbenzoyl-aryl-thiazoles | Anticancer (tubulin inhibitors) | nih.gov |
| Benzothiazole Inhibitors of NQO2 | Anti-inflammatory, Anticancer | nih.gov |
Exploration in New Therapeutic Areas
The inherent biological activity of the benzisothiazole scaffold suggests that this compound and its future derivatives could be explored for a variety of new therapeutic applications. The benzisothiazole and related benzothiazole cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov
One of the most promising areas is in the treatment of central nervous system (CNS) disorders. Thiazole-containing compounds have shown activity against various CNS targets, and research into their potential as anti-Alzheimer's agents, anticonvulsants, and treatments for other neurodegenerative diseases is ongoing. nih.govgoogle.com The development of multi-target-directed ligands based on the benzothiazole scaffold for Alzheimer's disease is a particularly active area of research. researchgate.netnih.gov There is also potential for the development of anti-apoptotic drugs for neurodegenerative diseases, a field where novel small molecules are needed. nih.govmdpi.com
Cancer therapy is another key area of exploration. Numerous benzothiazole and benzisothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.netbrieflands.com Some derivatives act as tubulin polymerization inhibitors, a well-established mechanism for anticancer drugs. nih.gov The development of inhibitors for enzymes like NQO2, which is a target for inflammation and cancer, also presents a viable strategy. nih.gov
Furthermore, the anti-inflammatory and antimicrobial potential of this class of compounds continues to be an area of interest. nih.govpnrjournal.commdpi.com The synthesis of derivatives with dual inhibitory effects on enzymes involved in the inflammatory cascade is a promising approach. pnrjournal.com Given the rise of antibiotic resistance, the development of new antimicrobial agents based on the benzisothiazole scaffold is of significant importance. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel derivatives of this compound. These computational tools can significantly accelerate the process, from initial hit identification to lead optimization and synthesis planning. beilstein-journals.orgbeilstein-journals.orgnih.gov
Machine learning models can be trained on large datasets of chemical reactions to predict reaction outcomes, recommend optimal reaction conditions, and even suggest novel synthetic routes. beilstein-journals.orgnih.govresearchgate.net This can be particularly useful for optimizing the synthesis of new this compound derivatives, potentially leading to higher yields and reduced costs. beilstein-journals.org Bayesian optimization, for example, has been shown to outperform human decision-making in reaction optimization. ucla.edu
In the context of drug discovery, AI and ML can be used to predict the biological activity and pharmacokinetic properties of virtual compounds before they are synthesized. niscpr.res.in This allows for the rapid screening of large virtual libraries of potential derivatives, prioritizing those with the highest probability of success. Computational studies, including molecular docking, can help to elucidate the binding modes of these compounds with their biological targets, providing insights for further structural modifications. mdpi.comniscpr.res.innih.gov The use of these in silico methods can significantly reduce the time and resources required for the discovery of new therapeutic agents. nih.gov
Sustainable Synthesis and Industrial Scalability Considerations
As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable synthetic methods becomes increasingly important. Green chemistry principles are being applied to the synthesis of benzothiazoles to minimize the environmental impact of chemical processes. airo.co.inmdpi.comresearchgate.net
Key strategies in green synthesis include the use of environmentally benign solvents like water, the application of energy-efficient methods such as microwave irradiation, and the use of reusable catalysts. airo.co.inmdpi.com For example, the condensation reaction of 2-aminothiophenols with aldehydes, a common method for synthesizing the benzothiazole core, has been adapted to use water as a solvent and employ catalysts that can be recovered and reused. mdpi.comrsc.org Solvent-free synthesis is another approach that reduces waste and avoids the use of hazardous materials. airo.co.in
From an industrial perspective, scalability is a critical factor. The chosen synthetic route must be efficient, cost-effective, and safe to perform on a large scale. Transition-metal-free and solvent-free conditions for reactions such as the heteroarylation of primary amines with 2-chlorobenzothiazoles are being developed to enhance the scalability and sustainability of the synthesis of benzothiazole derivatives. acs.org The development of scalable syntheses for the benzothiazole core is an active area of research, aiming to provide a reliable supply of these important compounds for further development and commercialization. nottingham.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 7-Methoxybenzo[d]isothiazole in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile or chemical-resistant gloves, safety goggles, and a lab coat. Use a face shield during procedures with splash risks (e.g., sonication, reflux) .
- Ventilation : Work in a fume hood to minimize inhalation exposure, as the compound may release irritants (H319, H335) .
- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
Q. How should this compound be stored to ensure stability and prevent degradation?
- Methodological Answer :
- Storage Conditions : Store in a cool, dry place (2–8°C) in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation .
- Stability Monitoring : Regularly check for discoloration or precipitation, which may indicate decomposition. Avoid long-term storage due to potential hazardous degradation byproducts (e.g., toxic gases) .
Q. What are the best practices for disposing of waste containing this compound?
- Methodological Answer :
- Waste Segregation : Collect contaminated solvents, gloves, and labware in designated containers labeled for halogenated organic waste .
- Professional Disposal : Partner with certified hazardous waste management companies to ensure compliance with EPA and OSHA regulations. Do not pour into sinks or drains due to aquatic toxicity risks .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for functionalization studies?
- Methodological Answer :
- Reaction Design : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at reactive sites (C-2 or C-5 positions) .
- Solvent Selection : Prefer polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitution reactions. For eco-friendly synthesis, substitute toluene with cyclopentyl methyl ether (CPME) .
- Catalyst Screening : Test Cu(I) or Ru-based catalysts for regioselective methoxy group modifications .
Q. What strategies are effective for analyzing contradictory biological activity data in this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects using computational tools (e.g., molecular docking) to assess binding affinity with target proteins (e.g., antimicrobial enzymes) .
- Data Validation : Replicate assays under controlled conditions (pH, temperature) to isolate confounding variables. Use LC-MS to confirm compound integrity post-assay .
Q. How can researchers assess the environmental stability of this compound under simulated indoor surface conditions?
- Methodological Answer :
- Surface Reactivity Studies : Apply microspectroscopic techniques (e.g., ToF-SIMS) to track adsorption/desorption kinetics on common indoor materials (e.g., PVC, glass) .
- Oxidative Degradation : Expose the compound to ozone (50–100 ppb) in environmental chambers and analyze degradation products via GC-MS .
Q. What methodologies are recommended for evaluating the mutagenic potential of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
